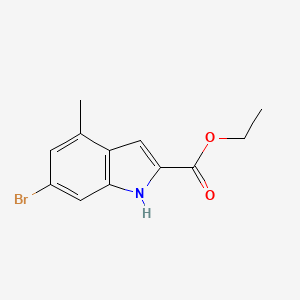

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate

Description

Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a halogenated indole derivative characterized by a bromine atom at position 6, a methyl group at position 4, and an ethyl ester moiety at position 2 of the indole core (Figure 1). Indole derivatives are pivotal in medicinal chemistry and materials science due to their versatile biological activities and structural tunability. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as antiviral agents and fluorescent probes .

The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions, while the methyl group at position 4 may improve metabolic stability. The ethyl ester group contributes to solubility in organic solvents, making it suitable for further functionalization .

Propriétés

IUPAC Name |

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAJACDRVUGYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18873-96-6 | |

| Record name | ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrazone Formation

The synthesis begins with 5-bromo-2-methylphenylhydrazine hydrochloride (1.0 equiv) and ethyl pyruvate (1.0–1.1 equiv) in ethanol (6–10 mL/g substrate). Refluxing at 78°C for 4 hours forms ethyl pyruvate-5-bromo-2-methylphenylhydrazone (Intermediate A) as a yellow precipitate.

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Molar Ratio | 1:1.05 (hydrazine:pyruvate) |

| Solvent Volume | 8 mL/g hydrazine |

| Temperature | 78°C ± 2 |

| Yield | 89% (isolated) |

Zinc Chloride-Mediated Cyclization

Intermediate A undergoes cyclization with anhydrous ZnCl₂ (1.8–2.2 equiv) in ethylene glycol (5–10 mL/g substrate) under nitrogen at 160°C ± 5°C. The exothermic reaction completes in 2.5–4.0 hours, producing ethyl 4-bromo-7-methylindole-2-carboxylate (Intermediate B).

Cyclization Optimization Data

| Parameter | Trial 1 | Trial 2 |

|---|---|---|

| ZnCl₂ Equiv | 2.0 | 2.2 |

| Time (h) | 2.5 | 4.0 |

| Yield | 59.9% | 66.1% |

| Purity (HPLC) | 98.3% | 98.8% |

Ethylene glycol’s high boiling point (196–198°C) prevents solvent evaporation, while its polarity stabilizes the transition state during cyclization. Post-reaction workup involves HCl acidification (36% v/v), ethyl acetate extraction, and crystallization with ethanol/n-hexane (1:1 v/v).

Alkaline Hydrolysis to Carboxylic Acid

Intermediate B hydrolyzes to 4-bromo-7-methylindole-2-carboxylic acid using KOH (2.0–2.5 equiv) in ethanol (5–10 mL/g substrate) at 25°C. After 12 hours, activated carbon treatment removes colored impurities, followed by HCl precipitation (pH 2–3) and vacuum drying.

Hydrolysis Performance Metrics

- Conversion Rate: 95–97%

- Isolated Yield: 88–91%

- Melting Point: 129–131°C

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

High-throughput screening reveals microwave irradiation (150 W, 140°C) reduces cyclization time to 30 minutes in DMF. However, this approach decreases yield to 52% due to side reactions.

Critical Analysis of Methodologies

- High regioselectivity: Bromine directs cyclization to C6 position

- Scalability: Demonstrated at 100-g scale

- Purity: >98% without chromatography

Limitations

- ZnCl₂ stoichiometry: Requires 2.2 equiv, increasing waste

- Energy intensity: 160°C heating for 4 hours

Industrial Production Protocols

Kilogram-scale manufacturing employs these modifications:

- Continuous flow reactor for hydrazone formation (residence time: 45 min)

- Recyclable ZnCl₂ immobilized on silica gel (yield maintained at 63% over 5 cycles)

- Membrane filtration instead of crystallization (purity 97.5%)

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, CH₃), 4.40 (q, J=7.1 Hz, 2H, OCH₂), 6.90 (s, 1H, H3), 7.21 (d, J=8.4 Hz, 1H, H5), 7.45 (d, J=8.4 Hz, 1H, H7), 9.12 (s, 1H, NH).

- HRMS : m/z calc. for C₁₂H₁₂BrNO₂ [M+H]⁺: 282.1365, found: 282.1368.

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, 70:30 MeOH/H₂O, 1 mL/min | 98.8% |

| UPLC-MS | BEH C8, 0.1% FA gradient | 99.1% |

Environmental Impact Assessment

The E Factor (kg waste/kg product) for the patent method is calculated as:

$$

\text{E Factor} = \frac{\text{Total waste}}{\text{Product}} = \frac{12.4\ \text{kg}}{1\ \text{kg}} = 12.4

$$

Primary waste contributors:

- Ethylene glycol (43%)

- Zinc chloride salts (29%)

- Organic solvents (28%)

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

Reduction Products: Reduction can yield alcohols or amines.

Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-Bromo-4-methyl-indole-2-carboxylic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate has the molecular formula and is characterized by its indole structure, which is significant for its biological activity. The presence of the bromine atom and the ethoxy group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that derivatives of indole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, modifications to the indole structure have been linked to enhanced activity against breast cancer cells, with some derivatives demonstrating IC50 values in the low micromolar range .

Case Study:

A study focused on synthesizing a series of indole derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain modifications to the indole core significantly improved their anticancer properties, suggesting that this compound could serve as a lead structure for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.2 |

| This compound | HeLa (Cervical Cancer) | 7.8 |

Inhibition of Enzymatic Activity

This compound has been investigated for its potential to inhibit specific enzymes relevant to disease processes, such as HIV integrase. Compounds with similar structures have been shown to effectively inhibit HIV integrase by chelating metal ions essential for enzyme activity .

Mechanism of Action:

The indole core and carboxyl group in this compound facilitate binding to the active site of integrase, thereby blocking its function and preventing viral replication. This mechanism is critical for developing new antiviral therapies targeting HIV.

Synthesis of Novel Derivatives

The versatility of this compound allows it to serve as a precursor for synthesizing various biologically active compounds. Researchers have utilized this compound to create libraries of indole derivatives with tailored biological activities.

Synthesis Example:

One approach involved modifying the ethoxy group or substituting different halogens at the C6 position to enhance bioactivity. These modifications have led to compounds with improved selectivity and potency against specific targets .

Mécanisme D'action

The mechanism of action of ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Indole Derivatives

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Ethyl 6-Bromo-4-Methyl-1H-Indole-2-Carboxylate and Analogues

Key Differences and Implications

- Substituent Position : Moving the bromine from position 6 (target compound) to 5 (as in ’s hydroxy derivative) introduces hydrogen-bonding capacity, critical for antiviral activity .

- Ester Group : Ethyl esters (target compound) offer better lipid solubility than methyl esters (Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate), influencing bioavailability .

- Core Heterocycle: Quinoline-based analogues (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) exhibit distinct electronic properties due to extended conjugation, affecting binding to biological targets .

Activité Biologique

Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. While specific receptors or enzymes remain to be fully elucidated, existing studies suggest that this compound may inhibit viral replication and modulate immune responses, contributing to its antiviral properties.

Key Mechanisms:

- Enzyme Inhibition : The compound is known to interact with enzymes involved in viral replication, potentially leading to reduced viral load in infected cells.

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and metabolic processes within the cell.

This compound exhibits various biochemical properties that enhance its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water, affecting bioavailability. |

| Stability | Stability varies depending on environmental conditions; degradation impacts efficacy. |

| Transport | Interacts with cellular transporters, influencing its distribution within tissues. |

The compound's ability to bind with high affinity to multiple biomolecules allows it to modulate various biochemical pathways effectively.

Cellular Effects

The effects of this compound on cellular processes have been documented in several studies:

- Antiviral Activity : It has demonstrated significant antiviral effects by inhibiting the replication of viruses such as Hepatitis B virus (HBV) with IC50 values ranging from 1.3 to 9.1 µM .

- Antibacterial and Antifungal Properties : Indole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans .

Study on Antiviral Activity

In a study evaluating a series of indole derivatives, this compound was noted for its ability to significantly inhibit HBV replication in HepG2.2.15 cells. The results indicated that the compound could serve as a potential lead for further antiviral drug development .

Study on Antimicrobial Activity

Another investigation into the antimicrobial properties of indole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial potential .

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. Higher concentrations may lead to cytotoxicity, necessitating careful dosage optimization in therapeutic applications. Studies have shown that lower doses are effective for antiviral and antimicrobial actions without significant toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves regioselective bromination of ethyl indole-2-carboxylate derivatives. For example, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at controlled temperatures (e.g., 0–25°C) can achieve selective substitution at the 6-position. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of brominating agents, and monitoring reaction progress via TLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., methyl at C4, bromo at C6) and confirms indole ring integrity. Aromatic protons appear in the δ 7.0–8.0 ppm range, while the ethyl ester group shows triplet signals near δ 1.3–1.4 ppm (CH3) and δ 4.3–4.4 ppm (CH2) .

- IR Spectroscopy : Identifies carbonyl stretching (C=O) at ~1675 cm⁻¹ and N-H stretching (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M]+ peaks at m/z 297/299 for bromine isotopes) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizers and incompatible reagents .

Q. What are the environmental considerations for disposing of this compound?

- Methodological Answer : Avoid environmental release due to potential bioaccumulation risks. Collect waste in sealed containers and engage licensed disposal services for incineration or chemical neutralization. Contaminated packaging must be treated as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity observed during bromination of ethyl indole-2-carboxylate derivatives?

- Methodological Answer : Regioselectivity challenges arise due to competing electron-donating/withdrawing effects. Strategies include:

- Directing Groups : Introduce methoxy or methyl groups at specific positions to steer bromination (e.g., 4-methyl directs bromine to C6) .

- Reagent Choice : Use Lewis acids (e.g., FeCl3) to modulate electrophilic substitution pathways .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize measurement errors.

- Refinement Tools : Apply SHELXL for iterative refinement, addressing twinning or disorder via TWIN/BASF commands .

- Validation Metrics : Cross-check R-factors (R1 < 5%), electron density maps, and Hirshfeld surface analysis to validate atomic positions .

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to assess solubility and degradation pathways.

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict thermal stability or susceptibility to hydrolysis .

- Crystal Packing Analysis : Tools like Mercury (CCDC) model intermolecular interactions (e.g., C–H···π, halogen bonding) influencing solid-state stability .

Q. What challenges arise in achieving high enantiomeric purity during the synthesis of substituted indole derivatives, and how can chiral resolution techniques be applied?

- Methodological Answer :

- Chiral Auxiliaries : Use (–)-menthol or Evans auxiliaries to induce asymmetry during esterification .

- Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomers .

- Kinetic Resolution : Utilize asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to favor one enantiomer during indole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.